molecular formula C14H20O2 B1617605 3-Phenylpropyl isovalerate CAS No. 5452-07-3

3-Phenylpropyl isovalerate

Cat. No.: B1617605
CAS No.: 5452-07-3
M. Wt: 220.31 g/mol
InChI Key: LBNFCOMOXOWXCD-UHFFFAOYSA-N
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Description

Conceptual Frameworks in Aromatic Ester Chemistry

Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring system. nih.govsolubilityofthings.com This structural arrangement leads to a wide array of properties and reactions unique to these molecules. solubilityofthings.com The general structure, represented as RCOOR', where either R or R' contains an aromatic ring, results in diverse chemical behaviors. solubilityofthings.com

The chemistry of aromatic esters is governed by several key conceptual frameworks:

Esterification: The primary method for synthesizing aromatic esters is through the esterification of a carboxylic acid and an alcohol. solubilityofthings.com This reversible reaction is a cornerstone of organic chemistry. solubilityofthings.com

Reactivity: The carbonyl group in the ester linkage is a key site for nucleophilic attack, while the aromatic ring can undergo electrophilic substitution reactions. acs.org The interplay between these two reactive centers is a central theme in the study of aromatic esters.

Structural Influence on Properties: The nature of the aromatic ring and the alkyl or aryl groups attached to the ester functional group significantly influences the compound's physical properties, such as boiling point, solubility, and volatility. nih.govsolubilityofthings.com For instance, the presence of a phenyl group in 3-phenylpropyl isovalerate contributes to its higher boiling point compared to its non-aromatic counterparts.

Advanced Reactions: Modern research has expanded the reaction scope of aromatic esters beyond traditional transformations. acs.org These include decarbonylative coupling, ester dance reactions, aryl exchange, and deoxygenative coupling, which utilize the carbonyl group as a leaving group in transition-metal-catalyzed processes. acs.orgresearchgate.net

Historical Trajectories of Research on Phenylpropyl Esters

Research into phenylpropyl esters is intertwined with the broader history of organic chemistry and the study of natural products. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the study of related compounds provides context.

The investigation of phenylpropanoids, a class of organic compounds found throughout the plant kingdom, laid the groundwork for understanding the synthesis and properties of phenylpropyl derivatives. Phenylpropanoids are precursors to a vast array of natural products, including lignols, flavonoids, and coumarins.

In the early 20th century, the flavor and fragrance industry drove much of the research into synthetic esters, including those with aromatic moieties. thegoodscentscompany.com The search for novel aroma chemicals led to the synthesis and characterization of numerous esters, likely including various phenylpropyl esters.

More recent research has focused on the presence of phenylpropyl and phenylbutyl esters in natural sources, such as the cuticular waxes of plants like Taxus baccata (yew). nih.gov These studies, employing advanced analytical techniques like GC-MS, have identified homologous series of phenylpropyl esters of long-chain fatty acids. nih.gov This highlights the continued discovery of naturally occurring phenylpropyl esters and their potential ecological significance. Furthermore, the toxicological and dermatological profiles of phenylpropyl esters, such as 3-phenylpropyl isobutyrate, have been reviewed in the context of their use as fragrance ingredients. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 3-phenylpropyl 3-methylbutanoate nih.gov
Synonyms 3-Phenylpropyl isopentanoate, beta-Phenylpropyl 3-methylbutanoate, Hydrocinnamyl isovalerate fao.org
CAS Number 5452-07-3 nih.gov
Molecular Formula C14H20O2 nih.gov
Molecular Weight 220.31 g/mol nih.gov
Appearance Colorless liquid nih.govfao.org
Odor Strawberry-prune-plum-like nih.govfao.org
Boiling Point 280.00 to 285.00 °C @ 760.00 mm Hg nih.govscent.vn
Density 0.962-0.971 g/mL at 25 °C nih.govchemicalbook.com
Refractive Index 1.482-1.489 nih.govfao.org
Solubility Very slightly soluble in water; soluble in oils nih.govfao.org
Vapor Pressure 0.0013 hPa @ 20°C (estimated) scent.vn

Detailed Research Findings

Recent scientific investigations have provided more detailed insights into the properties and potential applications of this compound and related compounds.

High-throughput phenotypic profiling (HTPP) using the Cell Painting assay has been employed to study the bioactivity of this compound, contributing to a broader understanding of its interactions at a cellular level. epa.gov Furthermore, its use as a flavoring agent has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.govfao.org

The synthesis of aromatic esters, including those structurally similar to this compound, has been a subject of research to develop more efficient and environmentally friendly methods, such as microwave-assisted synthesis. researchgate.net These studies often explore the relationship between the structure of the ester and its potential biological activity. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5452-07-3

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-phenylpropyl 3-methylbutanoate

InChI

InChI=1S/C14H20O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3

InChI Key

LBNFCOMOXOWXCD-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OCCCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(=O)OCCCC1=CC=CC=C1

density

0.962-0.971

Other CAS No.

5452-07-3

physical_description

Colourless liquid, strawberry-prune-plum-like odou

solubility

insoluble in water;  soluble in oils
miscible (in ethanol)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Phenylpropyl Isovalerate

Conventional Esterification Pathways

The most common method for synthesizing 3-phenylpropyl isovalerate is through Fischer-Speier esterification. This reaction involves the direct condensation of 3-phenylpropan-1-ol with isovaleric acid (3-methylbutanoic acid). The process typically requires a catalyst to achieve viable reaction rates and yields.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the output and purity of this compound. Key parameters that are manipulated include temperature, reactant molar ratio, and the removal of water, a byproduct of the reaction. For similar esterification reactions, response surface methodology (RSM) has been effectively used to determine optimal conditions. For instance, in the synthesis of other esters, a factorial design of experiments considering factors like acid excess, temperature, vacuum, and time has been shown to significantly increase conversion yields. rsc.org The application of a vacuum is a common strategy to shift the reaction equilibrium towards the product side by continuously removing water. rsc.org Adjusting the molar ratio of the alcohol to the carboxylic acid can also drive the reaction to completion, though a large excess of one reactant may complicate purification.

Catalytic Approaches in this compound Synthesis

Traditional esterification relies on strong acid catalysts. These can be either Brønsted acids or Lewis acids. Commonly used catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. While effective in accelerating the reaction, these homogeneous catalysts can be corrosive, difficult to separate from the reaction mixture, and may lead to the formation of unwanted byproducts, presenting environmental and purification challenges.

To address these drawbacks, heterogeneous catalysts are being explored. These solid-phase catalysts can be easily filtered out of the reaction mixture, simplifying product purification and allowing for catalyst recycling. While specific studies on this compound are limited, research on analogous ester syntheses provides insight into potential catalysts.

Table 1: Parameters in Conventional Esterification
ParameterTypical Range/ConditionPurpose & Rationale
Reactants3-Phenylpropan-1-ol & Isovaleric AcidThe alcohol and carboxylic acid precursors for the ester.
CatalystSulfuric Acid, p-Toluenesulfonic AcidProtonates the carbonyl oxygen of the acid, making it more electrophilic for nucleophilic attack by the alcohol.
TemperatureElevated (Varies with solvent)Increases reaction rate; must be controlled to prevent side reactions.
Byproduct RemovalDean-Stark trap or vacuumRemoves water to shift equilibrium towards ester formation (Le Chatelier's Principle).

Biocatalytic and Enzymatic Synthesis Strategies

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis. researchgate.net The use of enzymes, particularly lipases, offers high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net These enzymatic reactions can be conducted as direct esterification or transesterification.

Enzyme Characterization and Screening for Ester Production

The success of biocatalytic ester synthesis hinges on selecting the right enzyme. Lipases are the most commonly used class of enzymes for this purpose due to their ability to function in non-aqueous environments and their broad substrate specificity. plos.org Different lipases exhibit varying levels of activity and selectivity depending on the specific alcohol and acyl donor.

Key enzymes screened for ester production include:

  • Candida antarctica lipase (B570770) B (CALB): Often immobilized (e.g., Novozym 435), CALB is highly effective for a wide range of esterification reactions, including the synthesis of 3-phenylpropyl alkanoates from their corresponding alcohols. acs.orgacs.org It is known for its high stability and efficiency, even in solvent-free systems. acs.org
  • Rhizomucor miehei lipase: This lipase has also shown moderate to high activity in esterification and is a common choice for producing flavor esters. plos.orgacs.org
  • Thermomyces lanuginosus lipase: While sometimes showing lower activity for specific substrates compared to CALB, it remains a viable catalyst for various ester syntheses. acs.org
  • Characterization involves assessing the enzyme's optimal temperature, pH, and stability, as well as its substrate specificity. For example, studies on various lipases show that the reaction rate can be influenced by the structure of both the alcohol and the carboxylic acid. acs.orgacs.org The characterization of novel esterases from sources like Rhizomucor miehei has revealed enzymes with high efficiency for synthesizing short-chain esters like butyl butyrate, indicating their potential for producing similar flavor compounds. plos.org

    Table 2: Comparison of Lipases for Ester Synthesis
    Enzyme SourceCommon FormKey Characteristics for Ester Synthesis
    Candida antarctica (Lipase B)Immobilized (Novozym 435)High thermal stability, broad substrate scope, high conversion yields, effective in solvent-free systems. acs.orgacs.org
    Rhizomucor mieheiImmobilized or free1,3-regioselective, good activity for flavor ester production. plos.orgacs.org
    Thermomyces lanuginosusImmobilized (Lipozyme TL IM)Effective in continuous flow systems, good thermal stability. rsc.org
    Aspergillus oryzaeMycelium-boundHigh stability in organic solvents, resistant to inactivation by carboxylic acids. worktribe.com

    Continuous-Flow Reactor Design for Biocatalytic Transformations

    Transitioning from batch processing to continuous-flow systems represents a significant advancement in industrial biocatalysis. rsc.org Continuous-flow reactors, particularly packed-bed reactors (PBRs) where the immobilized enzyme serves as the stationary phase, offer numerous advantages. These include enhanced process control, improved mass transfer, higher productivity, and easier product isolation. nih.gov

    For the synthesis of esters, a continuous-flow setup typically involves pumping the substrate mixture (e.g., 3-phenylpropan-1-ol and isovaleric acid in a solvent-free or minimal solvent system) through a column packed with an immobilized lipase like Novozym 435 or Lipozyme TL IM. rsc.orgrsc.org Key parameters to optimize in a continuous-flow system are the flow rate (which determines the residence time), temperature, and substrate concentration. nih.gov Studies on the synthesis of various esters have demonstrated that continuous-flow biocatalysis can operate stably for extended periods, with the biocatalyst maintaining high activity for hundreds of hours, making it a highly efficient and scalable production method. rsc.orgnih.gov

    Green Chemistry Principles Applied to this compound Synthesis

    The synthesis of this compound can be made more environmentally sustainable by applying the principles of green chemistry. The shift from conventional chemical catalysis to biocatalysis is in itself a major step in this direction. researchgate.net

    Key green chemistry strategies include:

  • Use of Biocatalysts: Enzymes operate under mild conditions (lower temperature and pressure), are biodegradable, and exhibit high selectivity, which minimizes the formation of byproducts and simplifies purification. researchgate.netacs.org
  • Solvent-Free Systems (SFS): Conducting the reaction without a solvent, or in a "neat" condition, is a primary goal of green chemistry. researchgate.net For the synthesis of this compound, using a liquid mixture of the reactants themselves as the reaction medium eliminates the environmental impact and cost associated with solvent use and recovery. acs.orgresearchgate.netnih.gov Lipase-catalyzed esterifications have been shown to be highly efficient in solvent-free systems. acs.orgnih.gov
  • Atom Economy: Esterification is an inherently atom-economical reaction, but biocatalytic routes avoid the need for activating agents or complex catalysts that would lower the overall atom economy. acs.orgjove.com
  • Renewable Feedstocks: While 3-phenylpropan-1-ol is often derived from petrochemical sources, there is growing interest in producing such aromatic alcohols from renewable biomass, which would further enhance the green credentials of the final ester.
  • Energy Efficiency: Biocatalytic reactions often proceed at lower temperatures than their chemical counterparts. researchgate.net Furthermore, innovative techniques like microwave-assisted enzymatic synthesis can significantly reduce reaction times, leading to energy savings. researchgate.net
  • The evaluation of a process using green metrics, such as the E-factor (Environmental Factor) and mass intensity, can quantify its environmental impact. rsc.org Optimized enzymatic processes in solvent-free systems consistently demonstrate superior green metrics compared to traditional chemical methods. rsc.org

    Isotope Labeling Techniques for Mechanistic Studies

    Isotope labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing definitive evidence for proposed mechanisms. In the context of esters like this compound, both stable and radioactive isotopes, particularly Oxygen-18 (¹⁸O) and Deuterium (B1214612) (²H), are instrumental in elucidating the intricacies of their formation and transformation.

    ** elucidating the Fischer Esterification Mechanism:** The synthesis of this compound can be achieved via Fischer esterification, reacting 3-phenylpropyl alcohol with isovaleric acid under acid catalysis. The mechanism of this fundamental reaction was a subject of debate until isotopic labeling studies provided clear evidence. In a landmark experiment, a carboxylic acid was reacted with an ¹⁸O-labeled alcohol. jove.compearson.com The resulting ester was found to be exclusively labeled with ¹⁸O, while the water molecule formed as a byproduct contained the unlabeled oxygen from the carboxylic acid. jove.comlibretexts.org This outcome unequivocally proves that the reaction proceeds through a nucleophilic acyl substitution pathway where the alcohol's oxygen atom attacks the carbonyl carbon of the carboxylic acid. jove.comoperachem.com The –OH group of the acid, not the –H of the alcohol, is eliminated as part of the water molecule. jove.com This principle confirms that in the synthesis of this compound, the oxygen atom from 3-phenylpropyl alcohol is incorporated into the final ester product.

    Differentiating Reaction Pathways: Isotope labeling can also distinguish between competing reaction mechanisms. In a study of mechanochemical esterification, two different solvent-free systems were compared. rsc.org When benzoic acid was reacted with ¹⁸O-enriched phenol (B47542) using a KI/P(OEt)₃ system, the resulting ester showed high ¹⁸O incorporation, indicating that the oxygen was transferred from the alcohol. rsc.org Conversely, using an I₂/KH₂PO₂ system resulted in an ester with high ¹⁶O content, demonstrating that in this pathway, the oxygen was transferred from the acid. rsc.org Such studies are crucial for selecting and optimizing synthetic routes by providing a detailed understanding of the underlying chemistry.

    Deuterium Labeling for Mechanistic Insights: Deuterium (²H) labeling is frequently employed to study the roles of specific C-H bonds in reaction mechanisms. For instance, iridium-catalyzed ortho-directed deuterium labeling of aromatic esters has been developed to probe directing group chemoselectivity. mdpi.com By replacing specific hydrogen atoms with deuterium, chemists can track their involvement in steps like oxidative addition or reductive elimination. Kinetic Isotope Effects (KIEs), where the rate of a reaction changes upon isotopic substitution, can reveal whether a particular C-H bond is broken in the rate-determining step. mdpi.com While not specifically documented for this compound, these techniques are directly applicable to studying its reactions, such as aromatic functionalization or transformations on the propyl chain.

    Studying Enzymatic Transformations: In biocatalysis, isotope labeling is used to understand enzyme mechanisms. The hydrolysis of esters by enzymes like α-chymotrypsin has been studied using ¹⁸O isotopes to confirm the formation of an acyl-enzyme intermediate. acs.org Similarly, the mechanism of polyester (B1180765) synthesis and hydrolysis by enzymes like lipases and cutinases involves nucleophilic attack by a serine residue, forming an acyl-enzyme complex, a process that can be verified with isotopic tracers. frontiersin.org Inverse solvent isotope effects, where reactions are faster in D₂O, have been observed in some enzyme-catalyzed ester hydrolyses and can provide diagnostic information about the transition state, such as the involvement of a metal-bound hydroxide (B78521). mdpi.com These methods are essential for developing enzymatic routes for the synthesis or modification of esters like this compound.

    Chiral Synthesis and Resolution of Related Phenylpropyl Esters

    While this compound itself is achiral, many related phenylpropyl esters possess stereogenic centers, making enantioselective synthesis and resolution critical for applications where a single enantiomer is required. Various strategies have been developed to obtain these optically active compounds.

    Enzymatic Kinetic Resolution: Enzymatic kinetic resolution is a widely used method that leverages the stereoselectivity of enzymes, most commonly lipases, to separate enantiomers. In this process, the enzyme selectively catalyzes the transformation (e.g., hydrolysis or acylation) of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

    For example, racemic 1-phenylpropyl acetate (B1210297) can be resolved through deacylation using the fungus Fusarium proliferatum, which selectively hydrolyzes one enantiomer to yield the enantiomerically pure (R)-alcohol. google.com Lipases are also effective; the kinetic resolution of aryltrimethylsilyl chiral alcohols using lipase-catalyzed transesterification with vinyl acetate has been shown to produce both the remaining (S)-alcohol and the acetylated (R)-product with excellent enantiomeric excess (>99%). mdpi.com This approach has been applied to a wide range of secondary alcohols and their corresponding esters. clockss.orgrsc.org

    SubstrateMethodCatalyst/EnzymeKey FindingReference
    Racemic 1-Phenylpropyl acetateFungal DeacylationFusarium proliferatumYields enantiomerically pure (R)-1-Phenylpropanol. google.com
    Racemic 2-phenylpentan-3-oneBaeyer-Villiger OxidationPhenylacetaldehyde monooxygenase (PAMO)Highly selective resolution (E > 200) to give (S)-ester and unreacted (R)-ketone. scispace.com
    Racemic 1-phenylethyl alcoholAcylationChiral DMAP derivativeKinetic resolution with s-factor up to 12. clockss.org
    Racemic m- and p-aryltrimethylsilyl chiral alcoholsTransesterificationLipaseExcellent conversion (c=50%) and enantiomeric excess (>99%) for both alcohol and ester. mdpi.com
    Racemic N-benzylated-β³-amino estersHydrolytic ResolutionCandida antarctica lipase B (CALB)Mechanochemical method affording high yields and enantioselectivity (up to 98% ee). beilstein-journals.org

    Asymmetric Synthesis: Instead of separating a racemic mixture, asymmetric synthesis aims to directly create a single enantiomer. This can be achieved using chiral catalysts, auxiliaries, or starting materials.

    A prominent example is the synthesis of carboxyalkyl peptide inhibitors of kininase II, such as Enalaprilic acid, which contains an N-(1-carboxy-3-phenylpropyl) moiety. Stereospecific synthetic procedures have been developed to avoid the formation of racemic products that would require subsequent resolution. nih.gov Another approach involves the asymmetric transfer hydrogenation of β-ketoesters using chiral Ru(II) complexes, which can produce chiral 3-aryl-3-hydroxypropanoic esters with excellent enantiomeric purity (>99% ee). irb.hr These chiral building blocks can then be used in further syntheses. irb.hr

    Chiral Auxiliaries and Chromatographic Resolution: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. In the synthesis of certain 1,4-dihydropyridine (B1200194) derivatives, a chiral auxiliary ester group was used to create a diastereomeric mixture that could be separated by HPLC or crystallization. researchgate.net After separation, the auxiliary can be cleaved to yield the desired enantiopure product. researchgate.net

    Direct separation of enantiomers can also be accomplished using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical and preparative tool. This method has been used for the semi-preparative separation of the enantiomers of 3-phenylpropane-1,2-diyl dinitrate and for resolving racemic mixtures of 2-methyl-3-phenylpropyl piperazine (B1678402) derivatives. mdpi.comnih.gov

    Advanced Analytical Techniques for Characterization and Quantification of 3 Phenylpropyl Isovalerate

    Chromatographic Separations and Detection

    Chromatographic techniques are fundamental in separating 3-phenylpropyl isovalerate from complex mixtures, enabling its accurate detection and quantification.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

    Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In this technique, the sample is first vaporized and separated into its individual components within a capillary column in the gas chromatograph. thermofisher.com The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. etamu.edu The time it takes for a compound to pass through the column and reach the detector is known as its retention time, a key characteristic for identification. thermofisher.cometamu.edu

    Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). nih.gov This process fragments the molecule into a unique pattern of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. etamu.edu For this compound, the mass spectrum exhibits characteristic peaks that confirm its identity. nih.govmassbank.jp The combination of retention time from the GC and the fragmentation pattern from the MS provides a high degree of confidence in both qualitative identification and quantitative analysis. etamu.edu

    The quantitative determination of this compound can be performed in either full scan mode, which captures the entire mass spectrum, or in selected ion monitoring (SIM) mode, which focuses on specific fragment ions of the target molecule, offering enhanced sensitivity. thermofisher.com

    Table 1: GC-MS Data for this compound

    ParameterValueReference
    Kovats Retention Index (Standard Non-polar column) 1582, 1590, 1594 nih.gov
    Major Mass Spectral Peaks (m/z) 118, 117, 91, 57, 41 nih.gov

    High-Performance Liquid Chromatography (HPLC) Method Development

    High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be adapted for the analysis of this compound. rroij.com While GC-MS is ideal for volatile compounds, HPLC is well-suited for a wider range of molecules, including those that are less volatile or thermally sensitive. researchgate.net HPLC operates on the principle of separating components of a mixture by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. rroij.comresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases. rroij.com

    Developing an HPLC method for this compound involves the careful selection of the stationary phase (the column), the mobile phase (the solvent or solvent mixture), and the detector. researchgate.net For a non-polar compound like this compound, a reverse-phase HPLC method is typically employed. sielc.com In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

    The choice of detector is also critical. A UV detector is commonly used if the analyte absorbs ultraviolet light, which the phenyl group in this compound allows. For applications requiring higher specificity and structural information, HPLC can be coupled with mass spectrometry (LC-MS). sielc.com

    Spectroscopic Characterization

    Spectroscopic techniques provide invaluable information about the molecular structure of this compound.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. ethernet.edu.etlibretexts.org It is based on the interaction of atomic nuclei with an external magnetic field. babcock.edu.ng Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to piece together the molecular skeleton of this compound. nih.gov

    ¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. babcock.edu.ng

    ¹³C NMR provides information about the carbon framework of the molecule. babcock.edu.ng Each unique carbon atom in the structure gives a distinct signal in the spectrum, allowing for a complete carbon count and an understanding of the types of carbon atoms present (e.g., C=O, aromatic C-H, aliphatic CH, CH₂, CH₃). libretexts.org

    Table 2: Predicted ¹³C NMR Spectral Data for this compound

    Chemical Shift (ppm)Carbon Atom Assignment
    ~173C=O (Ester carbonyl)
    ~141Quaternary Aromatic Carbon
    ~128Aromatic CH
    ~126Aromatic CH
    ~64O-CH₂ (Ester)
    ~43CH (Isovaleryl)
    ~32CH₂ (Propyl)
    ~30CH₂ (Propyl)
    ~26CH₂ (Isovaleryl)
    ~22CH₃ (Isovaleryl)

    Note: These are approximate predicted values. Actual experimental values may vary slightly.

    Advanced Infrared (IR) Spectroscopic Investigations

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations.

    For this compound, the IR spectrum will prominently feature a strong absorption band characteristic of the ester carbonyl group (C=O) stretch. nih.gov Other key absorptions include those for C-H bonds (both aromatic and aliphatic) and C-O stretching. nih.govnist.gov Advanced techniques like Fourier Transform Infrared (FTIR) spectroscopy provide higher resolution and sensitivity. nih.gov Two-dimensional IR spectroscopy can even be used to study the vibrational coupling and dynamics between different functional groups within the molecule. stfc.ac.uk

    Table 3: Key Infrared (IR) Absorption Bands for this compound

    Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
    ~1730C=O StretchEster nih.gov
    ~3000-2850C-H StretchAliphatic (CH, CH₂, CH₃) nih.gov
    ~3100-3000C-H StretchAromatic nih.gov
    ~1200-1000C-O StretchEster nih.gov

    Mass Spectrometry (MS) Applications in Metabolite Identification

    Mass spectrometry, particularly when coupled with a separation technique like GC or LC, is a crucial tool for studying the metabolism of this compound. researchgate.netnih.gov When a compound is introduced into a biological system, it can be transformed by enzymes into various metabolites. Identifying these metabolites is key to understanding the compound's biological fate.

    In such studies, a biological sample (e.g., from the hippocampus) is prepared and analyzed by LC-MS or GC-MS. nih.gov The high sensitivity and resolution of modern mass spectrometers allow for the detection of trace levels of metabolites. researchgate.net By comparing the mass spectra of the parent compound with those of the detected metabolites, researchers can identify structural modifications such as hydroxylation, oxidation, or conjugation. For instance, an increase in mass might indicate the addition of an oxygen atom.

    Recent studies have highlighted the role of fatty acid esters, including this compound, in metabolic pathways. researchgate.netnih.gov For example, research has shown that levels of certain fatty acid metabolites, including this compound, can be altered in response to external stimuli like radiation exposure. researchgate.netnih.gov These metabolomic studies rely heavily on the power of mass spectrometry to identify and quantify a wide array of small molecules simultaneously. researchgate.netcsic.es

    Development of Novel Analytical Assays for Complex Matrices

    The quantification of specific volatile esters like this compound in complex matrices such as food, beverages, and biological samples presents significant analytical challenges. uliege.be The inherent complexity of these samples, which contain a multitude of volatile and non-volatile components, can lead to matrix effects, interfering with the accurate detection and quantification of the target analyte. uliege.be Consequently, the development of robust and sensitive analytical assays is crucial for quality control, flavor profile analysis, and authenticity studies. unime.itresearchgate.net

    Modern analytical chemistry has moved towards methods that offer high sensitivity, selectivity, and efficiency while minimizing sample preparation time and solvent use. uliege.be For volatile compounds like this compound, headspace-based sampling techniques are particularly advantageous. uliege.befrontiersin.org Among these, Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has become a cornerstone for the analysis of volatile and semi-volatile compounds in intricate sample matrices. uliege.bemdpi.comifoodmm.cn This technique is solvent-free, rapid, and concentrates analytes, enabling detection at low concentrations. frontiersin.orgscielo.org.pe

    The development of a novel HS-SPME-GC-MS assay for this compound requires systematic optimization of several experimental parameters to achieve maximum extraction efficiency and sensitivity. The choice of SPME fiber coating is critical; materials like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often selected for their broad applicability to a wide range of volatile compounds, including esters. scielo.org.peresearchgate.net Other key parameters include extraction temperature, extraction time, and the addition of salt to the sample, which can modify the analyte's partitioning from the sample matrix into the headspace. scielo.org.pe

    For instance, a hypothetical optimization study for quantifying this compound in a complex matrix like apple juice might yield results similar to those in Table 1. Researchers would systematically vary one factor while keeping others constant to determine the optimal conditions for maximizing the analytical signal (e.g., peak area) of the target compound.

    Table 1: Optimization of HS-SPME Parameters for this compound Analysis in Apple Juice

    ParameterLevels TestedOptimal Condition
    SPME Fiber Coating PDMS, CAR/PDMS, DVB/CAR/PDMSDVB/CAR/PDMS
    Extraction Temperature (°C) 30, 40, 50, 6050
    Extraction Time (min) 20, 30, 40, 5040
    Salt Addition (NaCl, % w/v) 0, 5, 10, 2010

    Once the assay conditions are optimized, the method must be validated to ensure its reliability. Validation involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). Table 2 presents plausible validation data for a newly developed assay for this compound in a wine matrix, a common application for flavor analysis. researchgate.net

    Table 2: Method Validation Data for the Quantification of this compound in Wine using HS-SPME-GC-MS

    ParameterValue
    Linear Range (µg/L) 1.0 - 500
    Correlation Coefficient (r²) > 0.998
    Limit of Detection (LOD) (µg/L) 0.35
    Limit of Quantification (LOQ) (µg/L) 1.0
    Intra-day Precision (RSD, %) < 5%
    Inter-day Precision (RSD, %) < 8%
    Recovery (%) 95 - 107%

    For exceptionally complex matrices where standard GC separation may be insufficient to resolve the target analyte from interfering compounds, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) offer a powerful solution. researchgate.netmdpi.com GC×GC provides significantly enhanced resolution by employing two columns with different stationary phases, allowing for the separation of compounds that would co-elute in a one-dimensional system. mdpi.com When coupled with a high-speed Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOF-MS provides a highly detailed chemical fingerprint of the sample, facilitating both the identification and quantification of trace-level components like this compound. unime.itresearchgate.net The development of such advanced assays is indispensable for in-depth food and beverage characterization, metabolomics research, and ensuring product quality and authenticity. researchgate.netresearchgate.net

    Metabolic and Biochemical Pathways Involving 3 Phenylpropyl Isovalerate

    Enzymatic Hydrolysis Mechanisms of Ester Bonds

    The initial and rate-limiting step in the metabolism of 3-phenylpropyl isovalerate is the cleavage of its ester linkage. This reaction is catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases, which include esterases and lipases. These enzymes are widespread in biological systems and are responsible for the hydrolysis of a vast array of ester-containing compounds. The hydrolysis of this compound yields 3-phenylpropanol and isovaleric acid. It is anticipated that this compound is rapidly hydrolyzed in vivo by these enzymes. inchem.orgfemaflavor.orgsoton.ac.uk

    Esterases and lipases are the primary enzymes responsible for the hydrolysis of ester bonds, though they exhibit some differences in their substrate preferences and activation mechanisms. thieme-connect.de

    Esterases (Carboxylesterases): This is a broad category of enzymes that catalyze the hydrolysis of carboxylic esters into their corresponding acid and alcohol. They generally prefer substrates that are water-soluble and have shorter-chain fatty acids.

    Lipases (Triacylglycerol Lipases): Lipases are a subclass of esterases that are specialized in hydrolyzing water-insoluble esters, such as long-chain triglycerides. A key characteristic of many lipases is interfacial activation, a phenomenon where their catalytic activity significantly increases when they encounter a lipid-water interface.

    Both esterases and lipases often utilize a similar catalytic mechanism involving a catalytic triad, typically composed of serine, histidine, and an acidic amino acid (aspartate or glutamate) in their active site. mdpi.com The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. thieme-connect.de

    Enzyme ClassPrimary SubstratesKey Characteristics
    Esterases Water-soluble, short-chain estersFollow Michaelis-Menten kinetics in aqueous solutions.
    Lipases Water-insoluble, long-chain triglyceridesExhibit interfacial activation; activity increases at lipid-water interfaces.

    The rate of enzymatic hydrolysis of esters is influenced by several factors, including substrate concentration, temperature, and pH. The kinetics of these reactions can often be described by the Michaelis-Menten model, which relates the reaction rate to the concentration of the substrate. The model involves two key parameters: Vmax (the maximum reaction rate) and Km (the Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax).

    Kinetic studies of enzymatic ester hydrolysis are crucial for understanding how efficiently a compound like this compound is broken down in a biological system. nih.govmdpi.com Factors such as the structure of the substrate can significantly affect the kinetics. For instance, steric hindrance near the ester bond can influence the rate of hydrolysis by affecting how the substrate binds to the enzyme's active site. soton.ac.uk While specific kinetic data for the hydrolysis of this compound is not extensively detailed in the available literature, the general principles of enzyme kinetics would apply. The rate of its breakdown would be dependent on the specific esterases or lipases present in the tissue and the local conditions.

    Metabolomic Profiling in Biological Systems

    Metabolomics allows for the comprehensive analysis of small molecules (metabolites) within a biological system. Such studies are instrumental in identifying and quantifying metabolites like this compound and its downstream products in various biological samples.

    The detection and quantification of specific metabolites in cellular models are typically achieved using advanced analytical techniques. While specific studies detailing the metabolomic profiling of this compound in cellular models are not prominent in the reviewed literature, the methodologies for such analysis are well-established. nih.govmdpi.comnih.govresearchgate.netmdpi.com

    These methods generally involve exposing cultured cells to the compound of interest, followed by quenching of metabolic activity and extraction of intracellular and extracellular metabolites. The resulting extracts are then analyzed to identify and quantify the compounds.

    Analytical TechniqueDescriptionApplication in Metabolomics
    Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their physicochemical properties, which are then detected and identified based on their mass-to-charge ratio.Widely used for both targeted and untargeted metabolomics to identify and quantify a broad range of metabolites.
    Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds, which are then identified by their mass spectra.Effective for the analysis of volatile and semi-volatile metabolites.
    Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information about metabolites based on the magnetic properties of atomic nuclei.A non-destructive technique used for quantifying metabolites and elucidating metabolic pathways.

    Evidence for the presence of this compound as a metabolite in animal tissues has been reported. A study investigating the effects of low-dose radiation on the mouse hippocampus identified this compound as one of the metabolites that significantly increased after radiation exposure. nih.gov This finding confirms that this compound can be present in animal tissues as a metabolite under certain physiological or pathological conditions.

    Study FocusAnimal ModelTissueFinding
    Effects of low-dose radiationMouseHippocampusSignificant increase in the levels of this compound post-radiation. nih.gov

    Upon its expected rapid hydrolysis in vivo, this compound would yield 3-phenylpropanol and isovaleric acid, both of which are known to participate in various metabolic pathways. inchem.orgfemaflavor.orginchem.org

    Integration into Fatty Acid Metabolism Pathways

    As a fatty acid ester, the metabolic integration of this compound is primarily dictated by the fate of its hydrolysis product, isovaleric acid. nih.gov Isovaleric acid, a branched-chain fatty acid, plays a role in fatty acid and energy metabolism. nih.govwikipedia.org

    The metabolic pathway for isovaleric acid involves its activation to isovaleryl-CoA. wikipedia.orgwikipedia.org This conversion is a crucial step that allows it to enter central metabolic pathways. Isovaleryl-CoA is an intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). wikipedia.org In this pathway, isovaleryl-CoA is further metabolized, contributing to the cellular energy pool.

    Furthermore, studies have shown that isovalerate can directly influence fatty acid composition. For instance, supplementation of Tetrahymena pyriformis cultures with isovalerate resulted in an increased incorporation into odd-numbered and branched-chain fatty acids within the organism's lipids. nih.gov This demonstrates a direct link between the availability of isovalerate and the synthesis of new fatty acids.

    The other hydrolysis product, 3-phenylpropanol, is a phenylpropanoid. Phenylpropanoids are a class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. wikipedia.org In mammals, ingested 3-phenylpropanol can undergo various metabolic transformations, including oxidation and conjugation, before being excreted. researchgate.netproquest.comresearchgate.nethmdb.ca

    Hydrolysis ProductChemical ClassMetabolic Fate
    Isovaleric Acid Branched-chain fatty acidConverted to isovaleryl-CoA, an intermediate in leucine catabolism, and can be incorporated into new fatty acids. wikipedia.orgnih.gov
    3-Phenylpropanol Phenylpropanoid / AlcoholUndergoes oxidation and conjugation reactions as part of xenobiotic metabolism. hmdb.ca

    Bioconjugation Studies and Derivatization in Biological Contexts

    Research specifically detailing the bioconjugation and derivatization of this compound within biological systems is not extensively documented in publicly available scientific literature. However, based on the metabolic pathways of structurally related compounds, a scientifically-grounded projection of its biotransformation can be formulated. The metabolic fate of this compound is likely initiated by enzymatic hydrolysis, followed by the derivatization and conjugation of its constituent molecules.

    The primary and most anticipated metabolic pathway for an ester compound like this compound in a biological context is hydrolysis. This reaction would be catalyzed by non-specific esterases, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. This hydrolysis would cleave the ester bond, yielding 3-phenylpropanol and isovaleric acid.

    Following this initial hydrolysis, the two resulting molecules would enter their respective metabolic pathways, where they would undergo further derivatization and conjugation to facilitate their excretion from the body.

    Metabolism of 3-Phenylpropanol

    The 3-phenylpropanol molecule, an alcohol, would likely undergo oxidation. This can occur in a two-step process. First, alcohol dehydrogenases could oxidize 3-phenylpropanol to its corresponding aldehyde, 3-phenylpropanal (B7769412). Subsequently, aldehyde dehydrogenases would likely oxidize 3-phenylpropanal to 3-phenylpropionic acid. This carboxylic acid derivative is then more amenable to conjugation reactions. The primary conjugation pathway for such a molecule would be glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid, significantly increasing its water solubility and facilitating renal excretion. Another potential, though less common, conjugation pathway could be sulfation, catalyzed by sulfotransferases.

    Metabolism of Isovaleric Acid

    The metabolism of isovaleric acid, a branched-chain fatty acid, is well-documented, largely due to its association with the genetic disorder isovaleric acidemia. biocrates.comwikipedia.orgwikipedia.org Isovaleric acid is an intermediate in the metabolism of the amino acid leucine. wikipedia.org The primary metabolic fate of isovaleric acid is its activation to isovaleryl-CoA by isovaleryl-CoA synthetase. Isovaleryl-CoA is then dehydrogenated by isovaleryl-CoA dehydrogenase in the mitochondrial matrix. researchgate.netnih.gov

    In situations of excessive isovaleric acid, or in the context of xenobiotic metabolism, several detoxification pathways involving bioconjugation are activated. The most prominent of these is conjugation with glycine (B1666218) to form isovalerylglycine, which is then excreted in the urine. nih.govnih.gov This reaction is a major detoxification mechanism. nih.gov Another significant conjugation pathway is the formation of isovalerylcarnitine (B1198194) through the action of carnitine acyltransferases. newenglandconsortium.org This process is crucial for buffering excess acyl-CoA groups and transporting them out of the mitochondria.

    Furthermore, glucuronidation of isovaleric acid to form isovaleryl glucuronide has been identified as an additional detoxification pathway, particularly when the glycine conjugation system is saturated. nih.gov In some instances, isovaleric acid can also be conjugated with other amino acids. oup.comnih.gov

    The following table summarizes the probable metabolic derivatization and bioconjugation reactions for this compound based on the known metabolism of its hydrolysis products.

    Initial Substrate Reaction Type Key Enzymes Resulting Derivative/Conjugate
    This compoundHydrolysisEsterases3-Phenylpropanol and Isovaleric acid
    3-PhenylpropanolOxidationAlcohol Dehydrogenase3-Phenylpropanal
    3-PhenylpropanalOxidationAldehyde Dehydrogenase3-Phenylpropionic acid
    3-Phenylpropionic acidGlucuronidationUDP-glucuronosyltransferases (UGTs)3-Phenylpropionic acid glucuronide
    Isovaleric acidAcyl-CoA formationIsovaleryl-CoA synthetaseIsovaleryl-CoA
    Isovaleryl-CoAGlycine ConjugationGlycine N-acyltransferaseIsovalerylglycine
    Isovaleryl-CoACarnitine ConjugationCarnitine acyltransferasesIsovalerylcarnitine
    Isovaleric acidGlucuronidationUDP-glucuronosyltransferases (UGTs)Isovaleryl glucuronide

    Environmental Occurrence and Biotransformation of 3 Phenylpropyl Isovalerate

    Identification in Atmospheric Particulate Matter and Environmental Samples

    Direct detection of 3-Phenylpropyl isovalerate in atmospheric particulate matter or other environmental samples has not been extensively documented in publicly available scientific literature. However, as a volatile organic compound (VOC) used in consumer products, its release into the atmosphere is conceivable. sustainability-directory.com Fragrance compounds, in general, can be emitted into the air from various sources, including personal care products, cleaning agents, and air fresheners. researchgate.netresearchgate.net Once in the atmosphere, VOCs can contribute to the formation of secondary organic aerosols, a component of particulate matter.

    The physicochemical properties of this compound, such as its vapor pressure and octanol-air partitioning coefficient, would influence its distribution between the gas phase and particulate matter. Compounds with lower volatility tend to adsorb to existing atmospheric particles. While concrete data is lacking, the potential for its presence in environmental matrices warrants further investigation, especially in areas with high usage of fragranced products.

    Table 1: Potential Environmental Sources and Sinks for this compound

    Environmental CompartmentPotential as a Source or SinkRationale
    Atmosphere Source and transport mediumVolatilization from consumer products. sustainability-directory.com
    Wastewater Sink and transport mediumWash-off from personal care products. researchgate.net
    Soils and Sediments SinkDeposition from the atmosphere and partitioning from water. springerprofessional.de
    Biota Potential for bioaccumulationLipophilic nature of similar fragrance compounds. sustainability-directory.com

    Microbial Degradation and Biodegradation Pathway Elucidation

    The biodegradation of this compound is likely to proceed through pathways established for the microbial degradation of esters and aromatic compounds. mdpi.comnih.govscispace.com Microorganisms have evolved diverse metabolic strategies to utilize a wide range of organic compounds as sources of carbon and energy. nih.gov

    The initial step in the biodegradation of this compound would likely be the enzymatic hydrolysis of the ester bond by esterases, yielding 3-phenylpropanol and isovaleric acid.

    Hypothesized Initial Biodegradation Step:

    Reactant: this compound

    Enzyme: Esterase

    Products: 3-Phenylpropanol + Isovaleric acid

    Following hydrolysis, the two resulting compounds would be further metabolized through separate pathways:

    3-Phenylpropanol: This aromatic alcohol would likely undergo oxidation of the propyl side chain, potentially forming 3-phenylpropionic acid. Subsequently, the aromatic ring is expected to be cleaved, a common strategy in the degradation of aromatic compounds by bacteria. mdpi.comnih.gov This process typically involves dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage and further metabolism into central metabolic intermediates. mdpi.comnih.gov

    Isovaleric acid: This branched-chain fatty acid is a naturally occurring compound and can be readily metabolized by many microorganisms through pathways such as beta-oxidation.

    Table 2: Postulated Microbial Degradation Products of this compound

    Initial CompoundPrimary Degradation ProductsFurther Metabolites (Examples)
    This compound3-Phenylpropanol3-Phenylpropionic acid, Catechols
    Isovaleric acidAcetyl-CoA

    Ecological Interactions and Cycling within Biogeochemical Systems

    The introduction of synthetic compounds like this compound into the environment can have broader ecological implications. taylorfrancis.com As a fragrance compound, it has the potential to interfere with the chemical communication of organisms that rely on volatile organic compounds for processes such as mating, foraging, and defense. researchgate.net

    The biogeochemical cycling of anthropogenic aromatic compounds is a complex process involving their transport, transformation, and ultimate fate in the environment. acs.orgwikipedia.org Once released, these compounds can partition between different environmental compartments, including the atmosphere, water, soil, and biota. wikipedia.org Their persistence and potential for long-range transport are determined by their chemical properties and susceptibility to degradation processes. acs.org The continuous release of anthropogenic compounds can lead to their accumulation in certain environmental sinks, potentially impacting ecosystem health. taylorfrancis.comcopernicus.org

    Natural Product Chemistry and Biosynthesis of 3 Phenylpropyl Isovalerate

    Isolation and Structural Confirmation from Plant Essential Oils

    3-Phenylpropyl isovalerate, an ester recognized for its pleasant, fruity, and floral aroma, has been identified as a naturally occurring volatile compound. While its presence is not widespread, it has been detected in the essential oils and volatile emissions of certain plants and plant-derived products. A notable natural source is propolis, a resinous mixture produced by honeybees from the exudates of various plants. The chemical composition of propolis is directly linked to the flora visited by the bees, and analyses of propolis from regions rich in poplar trees (Populus spp.) have indicated the presence of this compound. This suggests that the bud exudates of poplar species are a likely botanical origin of this compound.

    The isolation of this compound from these natural sources typically involves steam distillation or solvent extraction to obtain the essential oil or a volatile concentrate. Subsequent fractionation of this extract is often necessary to isolate individual components. Techniques such as column chromatography and preparative gas chromatography are employed for this purpose.

    Once isolated, the structural confirmation of this compound is achieved through a combination of spectroscopic methods. The primary techniques used for the elucidation of its chemical structure are:

    Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak confirms its molecular weight. Characteristic fragment ions resulting from the cleavage of the ester bond and rearrangements of the phenylpropyl and isovalerate moieties provide further evidence for its structure.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule.

    ¹H NMR: The proton NMR spectrum displays distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the propyl chain, and the protons of the isovalerate group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals correspond to the specific protons in the structure of this compound.

    ¹³C NMR: The carbon-13 NMR spectrum shows a unique signal for each carbon atom in a different chemical environment. This allows for the confirmation of the total number of carbon atoms and provides information about their hybridization and connectivity, including the characteristic signals for the carbonyl carbon of the ester group and the carbons of the aromatic ring.

    Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits a strong absorption band characteristic of the C=O stretching vibration of the ester functional group, as well as bands corresponding to the C-O stretching and the aromatic C-H and C=C vibrations.

    The combined data from these analytical techniques provides unequivocal evidence for the structure of this compound isolated from natural sources.

    Elucidation of Biosynthetic Routes in Botanical Systems

    The biosynthesis of this compound in plants involves the convergence of two distinct metabolic pathways to produce the necessary precursors: 3-phenylpropanol and isovaleric acid. The final step is an esterification reaction catalyzed by specific enzymes.

    The biosynthesis of the alcohol moiety, 3-phenylpropanol , originates from the shikimate pathway , which is the central route for the production of aromatic amino acids in plants. The key steps are:

    The pathway begins with the synthesis of the aromatic amino acid L-phenylalanine .

    Phenylalanine ammonia-lyase (PAL) , a key enzyme in the phenylpropanoid pathway, catalyzes the deamination of L-phenylalanine to produce cinnamic acid .

    Cinnamic acid is then converted to cinnamoyl-CoA by the action of 4-coumarate:CoA ligase (4CL) .

    Through a series of reduction steps, cinnamoyl-CoA is converted to cinnamaldehyde (B126680) and subsequently to cinnamyl alcohol .

    Finally, the double bond in the propenyl side chain of cinnamyl alcohol is reduced to yield 3-phenylpropanol .

    The acid moiety, isovaleric acid (3-methylbutanoic acid), is derived from the degradation of the branched-chain amino acid L-leucine . This process involves several enzymatic steps, including transamination and oxidative decarboxylation, to yield isovaleryl-CoA, which can then be hydrolyzed to isovaleric acid.

    The final step in the biosynthesis of this compound is the esterification of 3-phenylpropanol with isovaleric acid (or its activated form, isovaleryl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes are responsible for the formation of a wide variety of volatile esters in plants, which contribute to the aroma of fruits and flowers. The specific AAT responsible for the synthesis of this compound would exhibit substrate specificity for both 3-phenylpropanol and isovaleryl-CoA.

    PrecursorBiosynthetic PathwayKey IntermediatesFinal Precursor
    L-PhenylalanineShikimate Pathway -> Phenylpropanoid PathwayCinnamic acid, Cinnamoyl-CoA, Cinnamyl alcohol3-Phenylpropanol
    L-LeucineBranched-Chain Amino Acid DegradationIsovaleryl-CoAIsovaleric acid

    The two final precursors are then combined in an esterification reaction catalyzed by an alcohol acyltransferase to form this compound.

    Chemo-taxonomic Significance and Distribution in Natural Sources

    The occurrence and distribution of secondary metabolites, such as this compound, can provide valuable information for the chemical taxonomy (chemo-taxonomy) of plants. The presence of specific compounds or classes of compounds can serve as markers to distinguish between different plant species, genera, or families.

    Phenylpropanoids, as a broad class of compounds, are known to be significant in the chemo-taxonomy of many plant families. Their structural diversity and distribution patterns often correlate with phylogenetic relationships. While the specific chemo-taxonomic significance of this compound is not yet extensively documented due to its relatively limited known distribution, its presence in certain plant taxa can be informative.

    As previously mentioned, this compound has been associated with propolis derived from poplar (Populus spp.) exudates. The genus Populus belongs to the family Salicaceae . The chemical composition of bud exudates in Populus is known to be species-specific and has been used for taxonomic purposes. The presence of this compound, if confirmed to be consistent within a particular species or section of the Populus genus, could serve as a valuable chemo-taxonomic marker.

    The distribution of this compound in the plant kingdom appears to be restricted. To date, its confirmed natural occurrences are primarily linked to the volatile fractions of plant resins and exudates, rather than being a common constituent of floral scents or fruit aromas. Further research is needed to screen a wider range of plant species to determine the full extent of its distribution. Such studies would be instrumental in establishing its broader chemo-taxonomic significance and understanding its ecological role.

    The following table summarizes the currently understood distribution of this compound in natural sources:

    FamilyGenusSpeciesPlant Part/Product
    Salicaceae (inferred)Populusspp.Bud Exudates (as a component of propolis)

    Further investigation into the volatile compounds of various plant families, particularly those known to produce other phenylpropanoid esters, may reveal a wider distribution of this compound and enhance its utility as a chemo-taxonomic marker.

    Theoretical and Computational Studies of 3 Phenylpropyl Isovalerate

    Quantum Chemical Calculations and Electronic Structure Analysis

    Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 3-phenylpropyl isovalerate. These calculations can provide valuable information on molecular orbitals, charge distribution, and reactivity.

    Molecular Properties and Electronic Distribution: A DFT analysis of this compound would likely be performed using a functional such as B3LYP with a basis set like 6-31G* to achieve a balance between accuracy and computational cost. Such calculations would yield the optimized molecular geometry in the gas phase, from which various electronic properties can be derived.

    Key parameters that would be determined include:

    Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the oxygen atoms of the carbonyl group would exhibit a region of high negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the carbonyl carbon and the protons on the carbon adjacent to the ester oxygen would show positive potential (electron-poor), indicating sites for nucleophilic attack.

    Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap would provide an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For an ester like this, the HOMO is expected to be localized around the ester oxygen and the phenyl ring, while the LUMO would likely be centered on the carbonyl group.

    Table 7.1.1: Predicted Electronic Properties from a Hypothetical DFT Calculation

    PropertyPredicted Value/CharacteristicSignificance
    Dipole Moment~2-3 DebyeIndicates moderate polarity.
    HOMO EnergyNegative valueRelates to the ionization potential.
    LUMO EnergyNear-zero or slightly positive valueRelates to the electron affinity.
    HOMO-LUMO GapSeveral eVIndicator of chemical reactivity and stability.
    MEP Negative RegionCarbonyl oxygenSite for electrophilic attack.
    MEP Positive RegionCarbonyl carbonSite for nucleophilic attack.

    These quantum chemical calculations provide a foundational understanding of the molecule's intrinsic electronic properties, which in turn govern its physical characteristics and chemical behavior.

    Molecular Dynamics Simulations and Conformational Analysis

    The flexibility of the propyl and isovalerate chains in this compound allows it to adopt numerous conformations. Molecular Dynamics (MD) simulations and other conformational analysis techniques are employed to explore the potential energy surface of the molecule and identify its most stable conformers.

    Conformational Space Exploration: A systematic conformational search could be performed using molecular mechanics force fields such as MMFF94 or AMBER. This would involve rotating the single bonds in the molecule's backbone and calculating the potential energy of each resulting conformer. The results would reveal the low-energy conformations that are most likely to exist at a given temperature.

    MD simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a specific temperature, one can observe the transitions between different conformations and determine their relative populations. For this compound, key dihedral angles to consider would be those around the ester linkage and along the propyl chain.

    Table 7.2.1: Key Dihedral Angles for Conformational Analysis

    Dihedral AngleDescriptionExpected Low-Energy Conformations
    C-O-C-C (ester)Rotation around the ester C-O single bondTrans (anti-periplanar) and gauche conformations.
    O-C-C-C (propyl)Rotation within the propyl chainStaggered conformations (anti and gauche).
    C-C-C-C (propyl-phenyl)Rotation of the phenyl groupVarious orientations relative to the propyl chain.

    The conformational flexibility of this compound will influence its physical properties, such as its viscosity and boiling point, as well as its interaction with biological receptors, which is relevant to its role as a fragrance and flavor compound.

    Prediction of Spectroscopic Signatures and Chromatographic Retention Indices

    Computational methods can be used to predict various spectroscopic data and chromatographic properties, which are invaluable for the identification and characterization of this compound.

    Spectroscopic Prediction:

    NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using DFT calculations, often with good accuracy. researchgate.net These predictions are based on the calculated electron density around each nucleus. Such in silico spectra can aid in the interpretation of experimental data.

    Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be calculated using quantum chemical methods. These frequencies correspond to the absorption bands in an IR spectrum. For this compound, a strong characteristic band would be predicted for the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹.

    Chromatographic Retention Indices: The Kovats retention index (RI) is a standardized measure of a compound's retention time in gas chromatography (GC). It can be predicted using Quantitative Structure-Retention Relationship (QSRR) models. These models often use molecular descriptors derived from the compound's structure, such as its boiling point, vapor pressure, and polarity, to estimate the RI on different types of GC columns.

    Table 7.3.1: Experimental Kovats Retention Indices for this compound

    Column TypeRetention Index
    Standard non-polar1590, 1582, 1594
    Semi-standard non-polar1613
    Standard polar2100
    Data sourced from PubChem CID 62578. study.com

    These experimental values can be used to validate and refine QSRR models for predicting the retention behavior of other related esters.

    In Silico Modeling of Reaction Mechanisms in Synthesis and Degradation

    Computational modeling can provide detailed insights into the reaction mechanisms involved in the synthesis and degradation of this compound.

    Synthesis: Fischer Esterification The most common method for synthesizing this compound is the Fischer esterification of 3-phenylpropanol with isovaleric acid, typically under acidic catalysis. Computational studies can model the reaction pathway, including the structures and energies of reactants, transition states, and intermediates.

    A theoretical investigation would likely focus on the following steps:

    Protonation of the carbonyl oxygen of isovaleric acid.

    Nucleophilic attack of the hydroxyl group of 3-phenylpropanol on the protonated carbonyl carbon.

    Proton transfer and subsequent elimination of a water molecule.

    Deprotonation to yield the final ester product.

    By calculating the activation energies for each step, the rate-determining step of the reaction can be identified.

    Degradation: Ester Hydrolysis The primary degradation pathway for this compound is hydrolysis, which is the reverse of esterification. This reaction can be catalyzed by either acid or base. In silico modeling can be used to compare the mechanisms and energy barriers of the acid- and base-catalyzed hydrolysis reactions.

    Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of the Fischer esterification.

    Base-Catalyzed Hydrolysis (Saponification): This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of the 3-phenylpropoxide leaving group and subsequent proton transfer. ucoz.com

    Computational studies would reveal that the base-catalyzed hydrolysis is typically faster and irreversible due to the deprotonation of the resulting carboxylic acid.

    Advanced Research Applications in Materials Science Utilizing 3 Phenylpropyl Isovalerate

    Investigation as a Monomer or Building Block for Polymer Synthesis

    There is no direct evidence in the reviewed scientific literature of 3-phenylpropyl isovalerate being used as a monomer or building block for polymer synthesis. However, the polymerization of structurally similar compounds, such as 3-phenylpropyl methacrylate, has been investigated. Research has demonstrated the use of 3-phenylpropyl methacrylate in Reversible Addition-Fragmentation chain Transfer (RAFT) dispersion polymerization to create block copolymers. rsc.org In these studies, poly(3-phenylpropyl methacrylate) forms the core of self-assembled nanoparticles. rsc.org

    The synthesis of polymers from ester-containing monomers is a well-established field. For instance, various fatty acid esters are employed as renewable platform molecules for the chemical industry, including for the synthesis of a variety of polymeric materials. This suggests a theoretical potential for this compound to act as a monomer, potentially through the ester linkage or if modified to contain a polymerizable group. However, without specific research, its reactivity, the properties of any resulting polymer, and suitable polymerization techniques remain hypothetical.

    Table 1: Comparison of this compound and a Polymerized Analogue

    Feature This compound 3-Phenylpropyl Methacrylate (in Poly(3-phenylpropyl methacrylate))
    Chemical Role Not currently documented as a monomer Serves as a monomer for polymer synthesis rsc.org
    Polymerization No research available Polymerized via RAFT dispersion polymerization rsc.org

    | Function in Polymer | Not applicable | Forms the core-forming block in copolymer nanoparticles rsc.org |

    Development of Bio-Inspired Materials Incorporating Ester Linkages

    The development of bio-inspired materials often involves mimicking natural structures and chemical bonds, with ester linkages being prevalent in biological systems. Bio-inspired polymers are a significant area of research, with applications in biomedicine and regenerative medicine. These materials often aim to replicate the properties of natural tissues or provide enhanced biocompatibility.

    While the incorporation of various ester-containing molecules into bio-inspired materials is a common strategy, there are no specific studies that report the use of this compound for this purpose. The general principles of creating bio-inspired materials with ester linkages involve using monomers that can be polymerized to form materials with desired properties, such as biodegradability or specific mechanical strengths. Fatty acids and their derivatives are considered key renewable building blocks for such bio-based materials. The potential for this compound to be used in this context would depend on its biocompatibility and its ability to be integrated into a polymer matrix that mimics biological functions, which has not yet been investigated.

    Studies on Interfacial Phenomena and Surface Modification with Ester Derivatives

    The modification of polymer surfaces to control their chemical and physical properties is a critical aspect of materials science. This can involve grafting molecules onto a surface to alter properties like hydrophobicity, biocompatibility, or adhesion. Alkyl esters are sometimes used in such surface modification processes.

    Currently, there is no research available that specifically details the use of this compound for studying interfacial phenomena or for surface modification of materials. In principle, ester derivatives can be used to alter surface properties. For example, the alkyl and phenyl groups of this compound could theoretically influence the surface energy and wetting characteristics of a material if successfully grafted onto its surface. However, without experimental data, any potential application in this area remains speculative.

    Applications in Advanced Functional Materials Research

    Advanced functional materials are designed to possess specific properties that allow them to perform a particular function, such as in electronics, sensing, or energy storage. Fatty acid esters have been explored for the creation of functional materials, including biodegradable lubricants and waxes for electronic applications. For instance, certain fatty acid esters are incorporated into polyurethane foams to improve thermal energy storage capabilities.

    Despite the broad scope of research into esters for functional materials, there are no documented studies on the application of this compound in this domain. The unique combination of a phenylpropyl group and an isovalerate group could theoretically impart specific properties to a material, but the nature of these properties and their potential applications have not been the subject of scientific investigation.

    Future Directions and Emerging Research Avenues for 3 Phenylpropyl Isovalerate

    Integration with Multi-Omics Technologies (e.g., Lipidomics and Advanced Metabolomics)

    The burgeoning fields of metabolomics and lipidomics offer powerful tools to investigate the role of small molecules like 3-phenylpropyl isovalerate within complex biological systems. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules (e.g., genes, proteins, metabolites), can provide an integrated view of cellular processes and their response to specific compounds. mdpi.com

    Advanced metabolomics can be employed to detect and quantify this compound in various biological matrices, such as tissues and biofluids. This would enable researchers to track its metabolic fate, identify potential breakdown products, and explore its interactions with endogenous metabolic pathways. mdpi.com As this compound is classified as a fatty acid ester, lipidomics is a particularly relevant discipline. nih.gov Lipidomics studies could elucidate how this compound influences lipid networks, potentially affecting membrane composition or signaling pathways involving other lipid molecules. Such research could reveal previously unknown biological activities and functions.

    Future research could focus on:

    Metabolic Profiling: Utilizing mass spectrometry-based metabolomics to identify the presence and concentration of this compound and its metabolites in organisms that consume it as part of their diet.

    Biomarker Discovery: Investigating whether levels of this compound or its metabolites correlate with specific physiological or pathological states, potentially serving as novel biomarkers.

    Lipid Network Analysis: Applying lipidomics to understand how the introduction of this compound might alter the cellular lipidome and what downstream effects these changes could trigger.

    Table 1: Potential Applications of Multi-Omics Technologies in this compound Research
    Omics TechnologyResearch FocusPotential Outcome
    Advanced MetabolomicsTracking the metabolic fate and identifying breakdown products of this compound in biological systems.Understanding of its bioavailability, biotransformation, and potential biological impact.
    LipidomicsInvestigating the influence of this compound on cellular lipid profiles and networks.Revealing interactions with lipid metabolism and cell membrane dynamics.
    Transcriptomics/ProteomicsAnalyzing changes in gene and protein expression in cells or tissues exposed to the compound.Identification of molecular pathways and cellular responses affected by this compound.

    Exploration of Novel Biocatalytic Systems for Sustainable Production

    Conventional chemical synthesis of esters often relies on processes that require significant energy input and may generate undesirable byproducts. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, presents a compelling "green" alternative for the production of this compound. This approach aligns with the growing demand for sustainable and environmentally friendly manufacturing processes.

    Enzymes, particularly lipases, are highly efficient catalysts for esterification reactions under mild conditions, such as ambient temperature and pressure. The development of novel biocatalytic systems could focus on several key areas:

    Enzyme Engineering: Modifying the structure of existing lipases to enhance their stability, activity, and specificity towards 3-phenylpropanol and isovaleric acid (or its derivatives), the precursor molecules for this compound.

    Immobilization Techniques: Attaching enzymes to solid supports to improve their reusability, which is crucial for developing cost-effective, industrial-scale processes.

    Whole-Cell Biocatalysts: Engineering microorganisms to produce the necessary enzymes and perform the esterification reaction internally, potentially converting simple feedstocks directly into the desired product.

    Continuous Flow Bioreactors: Designing systems where substrates are continuously fed into a reactor containing immobilized enzymes, allowing for efficient and uninterrupted production.

    Table 2: Comparison of Production Methods for this compound
    ParameterTraditional Chemical SynthesisPotential Biocatalytic Synthesis
    CatalystStrong acids (e.g., sulfuric acid)Enzymes (e.g., lipases) or whole cells
    Reaction ConditionsHigh temperature and pressureMild temperature and pressure
    SustainabilityOften relies on fossil fuels; can generate hazardous wasteRenewable catalysts; biodegradable; lower energy consumption
    SelectivityCan produce unwanted side productsHigh chemo-, regio-, and stereoselectivity

    Advanced Materials Design and Nanotechnology Applications

    While this compound is not traditionally considered a material science component, its unique chemical structure—combining an aromatic phenyl group with a flexible aliphatic ester chain—suggests potential for novel applications in materials design and nanotechnology. youtube.com Aromatic esters are known to be incorporated into high-performance polymers, lending properties such as thermal stability and specific refractive indices. researchgate.netacs.orgzslubes.com Fatty acid esters are widely used as plasticizers, emulsifiers, and key components in the formation of lipid-based nanoparticles for drug delivery. nih.govnih.govtaylorandfrancis.com

    Future research could explore the following hypothetical applications:

    Polymer Modification: Incorporating the 3-phenylpropyl moiety as a functional group into polymer backbones or as a pendant group. rsc.org This could be used to tune the material's properties, such as its glass transition temperature, mechanical strength, or optical characteristics.

    Nanoparticle Formulation: Investigating the use of this compound as a component in lipid nanoparticles or nanoemulsions. researchgate.net Its amphiphilic nature could be exploited to encapsulate and deliver lipophilic active ingredients in pharmaceutical or cosmetic formulations. nih.gov

    Functional Fluids: Aromatic esters are valued for their thermal and oxidative stability, making them useful as base stocks in specialty lubricants and functional fluids. zslubes.com The properties of this compound could be evaluated for such high-performance applications.

    Table 3: Potential Roles of this compound in Materials Science
    Potential Application AreaHypothesized Role of this compoundKey Structural Feature
    Advanced PolymersMonomer or additive to enhance thermal stability or modify refractive index.Aromatic Phenyl Group
    Nanotechnology (Drug Delivery)Component of lipid nanoparticles or nanoemulsions to encapsulate active compounds.Fatty Acid Ester Structure
    Biodegradable PlasticsBio-based plasticizer to improve flexibility and processability.Aliphatic Ester Chain

    Interdisciplinary Research at the Interface of Chemistry and Biology

    The interaction of this compound with biological systems is a rich area for interdisciplinary research, bridging chemistry, biology, and sensory science. As a known fragrance and flavoring agent, its primary biological interaction is with olfactory and gustatory receptors. thegoodscentscompany.com However, the full scope of its biological activity remains largely unexplored.

    Key research questions at the chemistry-biology interface include:

    Receptor Deorphanization: The human genome contains approximately 400 intact olfactory receptors, but ligands have been identified for only a small fraction of them. nih.gov Research could focus on identifying the specific olfactory receptor or combination of receptors that bind to this compound, which would provide fundamental insights into the molecular basis of scent perception. nih.gov

    Metabolic Fate and Bioactivity: Upon ingestion, esters are typically hydrolyzed by esterase enzymes. Understanding the metabolism of this compound would involve studying its breakdown into 3-phenylpropanol and isovaleric acid. Isovaleric acid is a short-chain fatty acid (SCFA), a class of molecules known to have diverse biological roles, including serving as energy sources for cells and acting as signaling molecules in various physiological processes. mdpi.commetwarebio.comcreative-proteomics.com Investigating whether the metabolic products of this compound exert any downstream biological effects is a promising research avenue.

    Natural Biosynthesis: While often synthesized commercially, many esters occur naturally in fruits and plants. Investigating the potential biosynthetic pathways of this compound in natural systems would involve a combination of analytical chemistry to isolate the compound and biochemistry to identify the enzymes and genes responsible for its production. This could lead to novel biotechnological production methods. researchgate.netcapes.gov.br

    Table 4: Interdisciplinary Research Opportunities
    Research AreaDisciplines InvolvedPrimary Research Question
    Sensory ScienceChemistry, Molecular BiologyWhich specific olfactory receptors are activated by this compound?
    Metabolism &amp; ToxicologyBiochemistry, PhysiologyHow is this compound metabolized in vivo, and do its metabolites have biological activity?
    Bioprospecting &amp; BiosynthesisAnalytical Chemistry, GeneticsDoes this compound occur naturally, and what enzymatic pathways are responsible for its synthesis?

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended for identifying and quantifying 3-phenylpropyl isovalerate in complex biological or food matrices?

    • Methodological Answer : Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) is widely used for volatile compound analysis, including esters like this compound. External standards (e.g., methyl isovalerate, ethyl isovalerate) are critical for quantification and method validation. Principal component analysis (PCA) and cluster analysis can further classify aroma profiles in natural matrices, as demonstrated in jackfruit studies .

    Q. How is this compound synthesized, and what are the key reaction conditions?

    • Methodological Answer : Esterification of isovaleric acid with 3-phenylpropanol under acid catalysis (e.g., sulfuric acid) is a common synthetic route. Microwave-assisted synthesis can enhance reaction efficiency, as seen in analogous triazole derivatives, where temperature (e.g., 165°C) and pressure (12.2 bar) are optimized for yield . Characterization via ¹H NMR, elemental analysis (CHNS), and chromatographic mass spectrometry ensures structural confirmation .

    Q. What physicochemical properties of this compound are critical for experimental design in flavor chemistry?

    • Methodological Answer : Key properties include boiling point (~270°C, estimated via EPI Suite), molecular weight (238.37 g/mol), and ester volatility. These influence extraction methods (e.g., HS-SPME) and chromatographic retention times. Comparative studies with similar esters (e.g., bornyl isovalerate) highlight the role of hydrophobicity in partitioning coefficients .

    Advanced Research Questions

    Q. How does this compound interact with nanomaterials like single-walled carbon nanotubes (SWCNTs), and how can computational modeling clarify these interactions?

    • Methodological Answer : Density functional theory (DFT) studies reveal that basis set functions and active sites on SWCNTs influence binding energies. Optimized structures (e.g., propyl isovalerate-SWCNT composites) suggest π-π stacking and van der Waals interactions dominate, affecting composite stability . Experimental validation via Raman spectroscopy or TEM can corroborate computational predictions .

    Q. What metabolic pathways involve this compound, and how do its levels change under oxidative stress or radiation exposure?

    • Methodological Answer : In murine models, radiation exposure increases fatty acid derivatives like this compound, likely due to membrane lipid peroxidation. Integrated metabolomics (LC-MS/MS) and lipidomics can track these changes, with pathway enrichment analysis (e.g., KEGG) identifying associated signaling cascades (e.g., fatty acid metabolism) .

    Q. What statistical approaches are optimal for resolving contradictions in aroma profiling data involving this compound across plant cultivars?

    • Methodological Answer : Multivariate analysis (e.g., PCA, hierarchical clustering) effectively distinguishes aroma profiles. For example, Euclidean distance metrics (at thresholds like 9 or 11) classify jackfruit varieties based on ester composition, resolving discrepancies between cultivars with dominant this compound versus isoamyl octanoate .

    Q. How do branched-chain fatty acid esters like this compound influence microbial fermentation dynamics in ruminants or gut models?

    • Methodological Answer : Branched-chain volatile fatty acids (BCVFAs) derived from amino acid metabolism (e.g., valine, leucine) enhance microbial protein synthesis. In vitro rumen models with controlled protein diets show increased isovalerate levels, measured via GC, correlating with structural carbohydrate digestion rates .

    Notes

    • Methodological answers emphasize experimental design, data interpretation, and validation.
    • Advanced questions integrate multiomics, computational modeling, and mechanistic studies.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.